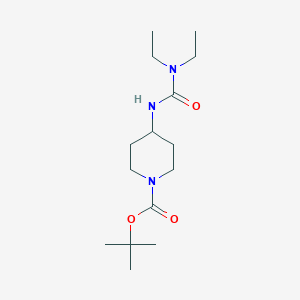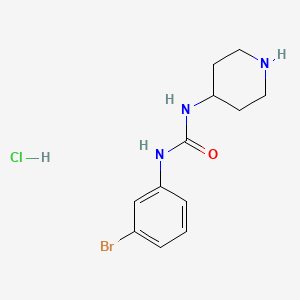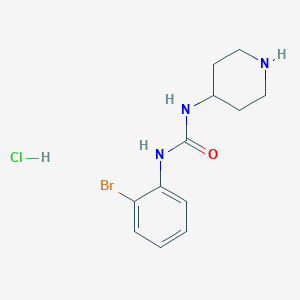![molecular formula C22H23Br2N3S2 B3027219 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-41-3](/img/structure/B3027219.png)
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Übersicht
Beschreibung
“4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole” is a complex organic compound. Based on its structure, it likely belongs to the class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through processes like bromination followed by Suzuki cross-coupling .
Wissenschaftliche Forschungsanwendungen
Photosensitizers in Photopolymerization
Benzotriazole derivatives, including 4,7-bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole, have been utilized as effective photosensitizers in photopolymerization processes. These derivatives enable polymerization at room temperature using long wavelength UV and visible light. This application is significant in the development of new materials and coatings, particularly in industries requiring precise and efficient polymerization techniques (Bulut, Balan, & Caliskan, 2011).
Organic Photovoltaics
These compounds have been incorporated into benzotriazole-based polymer donors for organic photovoltaic cells. Their presence in the polymer backbones, especially those with fluorine and alkoxy substituents, results in enhanced molecular planarity and, consequently, better device performance in solar cells. The application of such materials in organic photovoltaics is a promising avenue for developing more efficient and cost-effective solar energy solutions (Lee, Ha, Park, Hwang, 2020).
Electrochromic Materials
Benzotriazole derivatives have also found applications in electrochromic materials. The incorporation of these compounds into polymers results in materials with variable optical properties under different electrical conditions. Such materials are valuable in the development of smart windows, displays, and other applications where controlled light transmission and color change are essential (Rende, Kiliç, Udum, Toffoli, & Toppare, 2014).
Photovoltaic Device Enhancement
In the context of bulk heterojunction solar cells, these compounds have been used to modify the conformational locking in polymer backbones, leading to improved photovoltaic performance. This application is particularly relevant in the field of renewable energy, where increasing the efficiency of solar cells is a critical objective (Li, Huang, Wang, Wang, Zhao, Peng, Cao, Qi, Chen, & Yang, 2021).
Corrosion Protection
This compound derivatives have been studied for their potential in protecting mild steel from corrosion, particularly in acidic environments. This application is highly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Eigenschaften
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJKVVGOPZOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857043 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254062-39-9 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)
![tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027138.png)






![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)



